7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazole ring with a triazolopyrimidine scaffold, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been found to cause cell cycle arrest and induce apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2, disrupting the cell cycle and leading to cell death .
Biochemical Analysis
Biochemical Properties
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been reported to show inhibitory effects on CDK2, a cyclin-dependent kinase . This interaction suggests that the compound could play a role in regulating cell cycle progression .
Cellular Effects
The cellular effects of this compound have been studied in various cell lines. The compound has shown cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As a CDK2 inhibitor, it binds to the enzyme and inhibits its activity, leading to alterations in cell cycle progression .
Metabolic Pathways
Given its structural similarity to purine, it may be involved in purine biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and triazolopyrimidine precursors. One common method includes the reaction of 3,5-dimethylpyrazole with a triazolopyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical properties .
Scientific Research Applications
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is used as a cyanoacetylating agent and a building block for heterocyclic synthesis.
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its use in coordination chemistry and as a ligand in metal complexes.
Uniqueness
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole ring with a triazolopyrimidine scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHTWPXZXCHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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